molecular formula C19H18O9 B11050634 methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No. B11050634
M. Wt: 390.3 g/mol
InChI Key: OZKUYZSQQAXTKC-UHFFFAOYSA-N
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Description

Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound that features a unique fusion of benzodioxole and furo[3,2-c]pyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate stands out due to its fused ring structure, which imparts unique chemical and biological properties. Its ability to interact with microtubules and induce apoptosis in cancer cells distinguishes it from other similar compounds .

properties

Molecular Formula

C19H18O9

Molecular Weight

390.3 g/mol

IUPAC Name

methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C19H18O9/c1-8-5-10-13(18(20)27-8)12(16(28-10)19(21)24-4)9-6-11-15(26-7-25-11)17(23-3)14(9)22-2/h5-6,12,16H,7H2,1-4H3

InChI Key

OZKUYZSQQAXTKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)O1

Origin of Product

United States

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